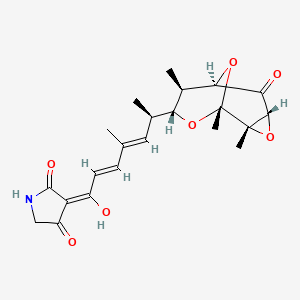

Tirandamycin A

Übersicht

Beschreibung

Tirandamycin A is a naturally occurring anthracycline compound isolated from marine-derived Streptomyces species. It has garnered attention due to its potent antibacterial and cytotoxic properties. This compound belongs to the class of anthracycline antibiotics, which are known for their broad-spectrum antibacterial activity and potential use in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a probe in mechanistic studies of chemical reactions.

Biology: Tirandamycin A is used to investigate bacterial cell wall synthesis and to study the mechanisms of antibiotic resistance.

Medicine: Its cytotoxic properties make it a candidate for the development of anticancer drugs. Research is ongoing to evaluate its efficacy and safety in clinical settings.

Industry: this compound and its derivatives are explored for their use in the development of new antibacterial agents and other pharmaceuticals.

Wirkmechanismus

Target of Action

Tirandamycin A primarily targets the bacterial enzyme RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

This compound inhibits transcription by interfering with the function of RNA polymerase . Specifically, it inhibits the chain initiation and elongation steps of RNA polymerase transcription . This interaction results in the disruption of RNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The biosynthesis of this compound involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system . This system codes for several proteins with PKS modules and an NRPS module . The cyclizations to form the tetramic acids’ 2,4-pyrrolidinedione ring and the bicyclic ketal system, as well as the oxidative transformations in the bicyclic skeleton, are key steps in the biosynthesis of this compound .

Pharmacokinetics

The compound’s potent antibacterial properties suggest that it may have suitable bioavailability for therapeutic use .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By interfering with RNA polymerase and disrupting RNA synthesis, this compound prevents bacteria from producing essential proteins, thereby inhibiting their growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of other compounds can affect the efficacy and stability of this compound . .

Biochemische Analyse

Biochemical Properties

Tirandamycin A plays a crucial role in biochemical reactions by inhibiting bacterial RNA polymerase. This inhibition occurs through interference with the chain initiation and elongation steps of RNA transcription . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which are involved in its biosynthesis . These interactions are essential for the oxidative transformations that lead to the formation of this compound from its precursors .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of bacterial cells by targeting RNA polymerase, thereby preventing RNA synthesis . This inhibition disrupts cell signaling pathways and gene expression, leading to a halt in bacterial cell proliferation. Additionally, this compound affects cellular metabolism by interfering with the transcriptional machinery, which is vital for the synthesis of essential proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the bacterial RNA polymerase enzyme. This binding inhibits the enzyme’s activity, preventing the initiation and elongation of RNA chains . The compound’s interaction with cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL) is also crucial for its biosynthesis, as these enzymes catalyze the oxidative modifications necessary for the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some degradation products may form under certain conditions . These degradation products can still exhibit biological activity, albeit at reduced potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential cardiotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The compound interacts with enzymes such as cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which catalyze the oxidative transformations required for its formation . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting RNA polymerase, thereby affecting the transcription of genes involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to its target sites, such as bacterial RNA polymerase . The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on RNA polymerase . The compound’s activity is influenced by its ability to penetrate bacterial cell membranes and reach its target enzyme. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tirandamycin A can be synthesized through a series of chemical reactions starting from simpler organic compounds. The reaction conditions often require the use of strong oxidizing agents, reducing agents, and catalysts to achieve the desired structural complexity.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to obtain the pure compound. Advances in biotechnological methods have also enabled the use of genetically modified microorganisms to enhance the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Tirandamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

Reduction: Reduction reactions are typically carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of nucleophiles such as halides, amines, or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Vergleich Mit ähnlichen Verbindungen

Tirandamycin A is compared with other anthracycline antibiotics such as doxorubicin, daunorubicin, and epirubicin. While these compounds share similar structural features and mechanisms of action, this compound exhibits unique properties that make it a promising candidate for further research and development. Its distinct chemical structure and biological activity set it apart from other anthracyclines, highlighting its potential for novel therapeutic applications.

Eigenschaften

CAS-Nummer |

34429-70-4 |

|---|---|

Molekularformel |

C22H27NO7 |

Molekulargewicht |

417.5 g/mol |

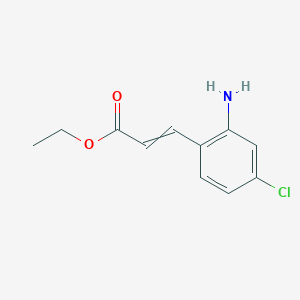

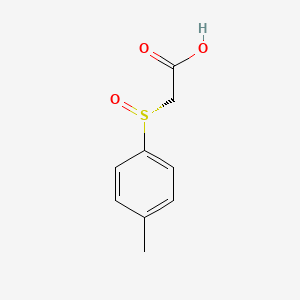

IUPAC-Name |

(3E)-3-[(2E,4E,6R)-1-hydroxy-4-methyl-6-[(1S,2S,4R,6S,7R,8R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1 |

InChI-Schlüssel |

URGUBECARCAPRI-UYWODMNRSA-N |

SMILES |

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |

Isomerische SMILES |

C[C@H]1[C@H]2C(=O)[C@H]3[C@](O3)([C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C |

Kanonische SMILES |

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |

Synonyme |

tirandamycin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tirandamycin A?

A1: this compound specifically inhibits bacterial RNA polymerase (RNAP), the enzyme responsible for transcription. [, , , ] This inhibition occurs by interfering with both chain initiation and chain elongation during RNA synthesis. [, ]

Q2: How does this compound's mechanism of action differ from that of Streptolydigin, a structurally similar antibiotic?

A2: While both this compound and Streptolydigin target bacterial RNAP, this compound is approximately 40 times less potent. [, ] This difference in potency is likely due to the absence of substituents at the 1 and 5 positions of the tetramic acid core in this compound, compared to the substituted acetamide and sugar moieties present in Streptolydigin. [, , ]

Q3: Does this compound affect mammalian RNA polymerases?

A3: Research indicates that this compound specifically targets bacterial RNAP and does not inhibit RNA polymerases from rat liver nuclei. [, ]

Q4: Beyond bacterial RNAP, does this compound interact with other biological targets?

A4: this compound has also been shown to inhibit oxidative phosphorylation in rat liver mitochondria. [] It interferes with the respiratory chain at a point between cytochrome b and cytochrome c reduction. []

Q5: this compound demonstrates activity against which types of bacteria?

A5: this compound exhibits potent antibacterial activity, particularly against Gram-positive and Gram-negative anaerobes, as well as staphylococci, streptococci, enterococci, and legionellae. [, ]

Q6: Are there any reported resistance mechanisms to this compound?

A6: While specific resistance mechanisms have not been extensively studied, one study identified a synthetic analogue of this compound that was not cross-resistant with known DNA gyrase subunit A or B inhibitors or with Tirandamycin itself. [] This finding suggests that further research is needed to fully understand the potential for resistance development.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C26H33NO7, and its molecular weight is 471.55 g/mol. [, ]

Q8: What spectroscopic techniques have been used to characterize the structure of this compound?

A8: Various spectroscopic techniques have been employed to elucidate the structure of this compound, including UV-Vis spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR. [, , ]

Q9: What is the significance of the bicyclic ketal moiety in the structure of this compound?

A9: The bicyclic ketal moiety, shared by several acyl-tetramic acid antibiotics, is crucial for the biological activity of this compound. [] It plays a key role in target binding and influences its pharmacological properties.

Q10: How is this compound biosynthesized?

A10: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [] This complex pathway involves multiple enzymatic steps, including the assembly of a linear precursor followed by cyclization and modifications.

Q11: Have any genes been identified in the this compound biosynthetic pathway?

A11: Yes, several genes within the tam cluster have been identified and linked to specific steps in Tirandamycin biosynthesis. [] For example, tamI encodes a cytochrome P450 enzyme responsible for late-stage oxidative modifications. [, ]

Q12: Have there been successful attempts to synthesize this compound chemically?

A12: Yes, several total syntheses of this compound have been reported, highlighting the progress in synthetic organic chemistry. [, , , , , , ]

Q13: What are the key challenges in the chemical synthesis of this compound?

A13: The complex structure of this compound, with its multiple stereocenters and functional groups, presents significant challenges for chemical synthesis. [, , ] Overcoming these challenges requires sophisticated synthetic strategies and protecting group manipulations.

Q14: Have any analogues of this compound been synthesized or isolated?

A14: Yes, several natural analogues, such as Tirandamycin B, C, and D, have been isolated, and numerous synthetic analogues have been created. [, , , , ] These analogues are valuable tools for exploring SAR and identifying compounds with improved pharmacological properties.

Q15: What structural modifications have been explored in this compound analogues?

A15: Researchers have investigated modifications to various parts of the this compound molecule, including the tetramic acid core, the acyl side chain, and the bicyclic ketal system. [, , ] These modifications aim to improve potency, selectivity, or pharmacokinetic properties.

Q16: How do structural modifications affect the activity and potency of this compound analogues?

A16: Modifications to the acyl side chain can significantly impact the antibacterial activity of this compound analogues. [] For instance, the presence of a conjugated diene system appears crucial for activity against certain bacterial strains. []

Q17: What is known about the pharmacokinetic properties of this compound?

A17: Detailed information regarding the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), is currently limited.

Q18: Has this compound been evaluated in clinical trials?

A18: this compound has not yet progressed to clinical trials. Further research is needed to assess its safety and efficacy in humans.

Q19: What are the limitations of this compound as a potential drug candidate?

A20: The limited information on its pharmacokinetic properties, potential toxicity, and the possibility of resistance development are some of the limitations that need to be addressed through further research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(6-[(2-(P-Toluolsulfonyloxy)ethyl)(methyl)amino]-2-naphthyl)ethylidene)malonitrile](/img/structure/B1505641.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)

![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)